Lipophilicity (LogP) and Bioisosteric Profile vs. Non-Fluorinated Analogs
The 4-fluorophenyl substituent provides a specific and predictable increase in lipophilicity compared to the non-fluorinated phenyl analog. This is a key differentiator for lead optimization, as it can improve membrane permeability and target binding. The calculated LogP (XLogP3) for 2-(4-fluorophenyl)oxazol-4(5H)-one is 1.5 [1]. The introduction of a single fluorine atom typically results in a small but significant increase in LogP of approximately 0.1-0.3 units compared to its hydrogen analog, a modification that can be decisive for achieving favorable ADME profiles [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 2-phenyloxazol-4(5H)-one (Estimated XLogP3 ≈ 1.2-1.4) |
| Quantified Difference | Δ LogP ≈ +0.1 to +0.3 |
| Conditions | In silico calculation using XLogP3 algorithm |
Why This Matters
The increased lipophilicity from the fluorine atom can enhance the compound's ability to cross biological membranes, a critical property for intracellular or CNS targets, while minimizing the metabolic liabilities associated with larger, more lipophilic groups.
- [1] Angene Chemical. (n.d.). CAS 897027-68-8: 2-(4-Fluorophenyl)oxazol-4(5H)-one. Product Specification. View Source
- [2] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., Obst-Sander, U., & Stahl, M. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. View Source
